

A Technical Guide to the Physical Properties of 5-Methoxy-2-methylbenzothiazole

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Compound of Interest

Compound Name: 5-Methoxy-2-methylbenzothiazole

Cat. No.: B1581558

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Introduction

5-Methoxy-2-methylbenzothiazole is a heterocyclic aromatic organic compound that belongs to the benzothiazole family. The benzothiazole core, a fusion of benzene and thiazole rings, imparts significant chemical stability and reactivity, making it a valuable scaffold in various scientific domains.^[1] The addition of a methoxy (-OCH₃) group at the 5-position and a methyl (-CH₃) group at the 2-position modifies the molecule's electronic properties, solubility, and biological activity.^{[1][2]} This compound serves as a critical intermediate and building block in the synthesis of more complex molecules.^[1] Its applications are found in pharmaceutical development, particularly in the synthesis of potential anti-cancer and anti-inflammatory agents, as well as in the agrochemical industry for creating pesticides and herbicides.^[1] Understanding the fundamental physical properties of this compound is paramount for researchers and chemical engineers in designing synthetic routes, developing formulations, and ensuring safe handling.

Section 1: General and Physicochemical Properties

The general and physicochemical properties of **5-Methoxy-2-methylbenzothiazole** are summarized in the table below. These properties are essential for predicting the compound's behavior in various chemical and physical processes.

Table 1: Key Physical and Chemical Properties of **5-Methoxy-2-methylbenzothiazole**

Property	Value	Source(s)
CAS Number	2941-69-7	[1][3][4][5]
Molecular Formula	C ₉ H ₉ NOS	[1][3][4][5]
Molecular Weight	179.24 g/mol	[1][4][5]
Appearance	White, colorless to light orange/yellow or light brown powder, crystals, or lumps.[1][6][7]	[1][6][7]
Melting Point	31.0 - 40.0 °C (5.0, 93.2 - 100.4 °F)	[1][3][6][7][8]
Boiling Point	284.2 °C at 760 mmHg; 135 °C at 3 mmHg	[1][3][8]
Density	~1.223 g/cm ³	[3]
Refractive Index	~1.629 (at 20 °C)	[3][6]
Flash Point	125.7 °C; >230 °F	[3][8]
Vapor Pressure	0.00517 mmHg at 25°C	[3]
pKa (Predicted)	2.24 ± 0.10	[8]
Solubility	Soluble in organic solvents.[2] The methoxy group may enhance its lipophilicity.[2]	[2]

Note: The reported values, especially for appearance and melting point, can vary slightly between suppliers due to differences in purity.

Section 2: Chemical Structure and Identification

The unique arrangement of atoms in **5-Methoxy-2-methylbenzothiazole** dictates its chemical reactivity and physical characteristics.

Molecular Structure

The structure consists of a bicyclic system where a benzene ring is fused to a thiazole ring. A methyl group is attached at position 2 of the thiazole ring, and a methoxy group is at position 5 of the benzene ring.

Caption: Molecular structure of **5-Methoxy-2-methylbenzothiazole**.

Chemical Identifiers

For unambiguous identification in databases and literature, the following identifiers are used:

- InChI: InChI=1S/C9H9NOS/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3[3]
- InChIKey: SAQMNBWVOKYKPZ-UHFFFAOYSA-N[9]
- SMILES: COc1ccc2sc(C)nc2c1[10]

Section 3: Spectroscopic Data

Spectroscopic data is fundamental for structure elucidation and purity assessment. Below is a summary of available spectral information.

NMR Spectroscopy

- ^1H NMR (Proton NMR): While a specific spectrum for **5-Methoxy-2-methylbenzothiazole** is not readily available in the provided search results, a typical spectrum would show signals for the aromatic protons, the methyl protons, and the methoxy protons in distinct chemical shift regions. Data for this specific compound can be found on platforms like ChemicalBook. [11]
- ^{13}C NMR (Carbon NMR): Similar to ^1H NMR, a ^{13}C NMR spectrum would provide signals for each unique carbon atom in the molecule, including the carbons of the benzothiazole core, the methyl group, and the methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups. The IR spectrum of **5-Methoxy-2-methylbenzothiazole** would exhibit characteristic absorption bands for C-H, C=N, C=C, and

C-O bonds. The NIST Chemistry WebBook and SpectraBase provide IR spectral data for this compound.[\[12\]](#)[\[13\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The predicted monoisotopic mass is 179.04048 Da.[\[14\]](#) Platforms like ChemicalBook may provide the mass spectrum for this compound.[\[15\]](#)

Section 4: Safety and Handling

Based on available safety data sheets (SDS), **5-Methoxy-2-methylbenzothiazole** requires careful handling.

- Hazards: It may be toxic if swallowed or in contact with skin, cause serious eye irritation, and be harmful if inhaled. It is also considered harmful to aquatic life.
- Precautions: Use in a well-ventilated area or under a hood. Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[\[7\]](#) Avoid breathing vapors or mists.[\[7\]](#)
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[\[7\]](#) Some sources recommend refrigeration and storing under an inert gas as it may be air-sensitive.[\[4\]](#)
- Incompatible Materials: Strong oxidizing agents.[\[7\]](#)

Section 5: Experimental Methodologies for Property Determination

The physical properties listed in this guide are determined through standardized experimental techniques. The choice of method is critical for obtaining accurate and reproducible data.

General Workflow

The characterization of a chemical compound like **5-Methoxy-2-methylbenzothiazole** follows a logical progression of analyses.

Caption: A generalized workflow for the physical characterization of a chemical compound.

Key Experimental Protocols

- **Melting Point Determination:** Differential Scanning Calorimetry (DSC) is a modern and precise method for determining the melting point. It measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is observed as an endothermic peak.
- **Boiling Point Determination:** The boiling point, especially at reduced pressure, is often determined using distillation techniques. The temperature at which the liquid boils under a specific pressure is recorded.
- **Density Measurement:** A pycnometer or a digital density meter is used to accurately measure the density of the compound, typically in its liquid state (if melted) or by displacement methods if solid.
- **Spectroscopic Analysis:**
 - **NMR:** The sample is dissolved in a deuterated solvent (e.g., CDCl_3), and the spectrum is recorded on an NMR spectrometer (e.g., 400 MHz).
 - **IR:** A small amount of the sample is analyzed using an FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
 - **MS:** The sample is introduced into a mass spectrometer, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern. High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a common technique for such analyses.^[16]

The causality behind these choices lies in their ability to provide specific and accurate information. For instance, NMR is unparalleled for detailed structural information, while DSC provides highly reproducible thermal data. This self-validating system of cross-referencing data from multiple, orthogonal techniques ensures the trustworthy characterization of the compound.

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